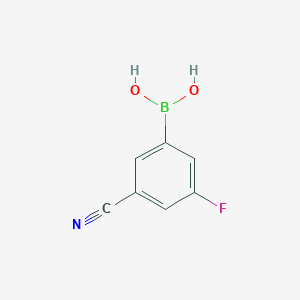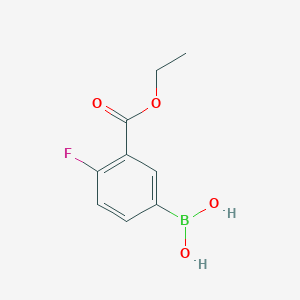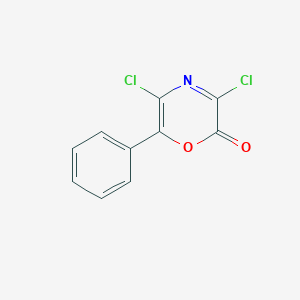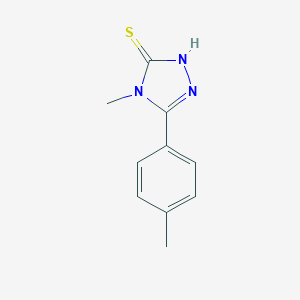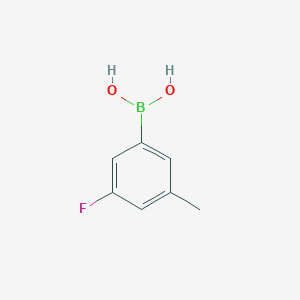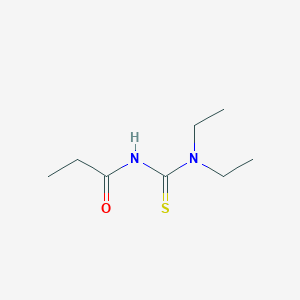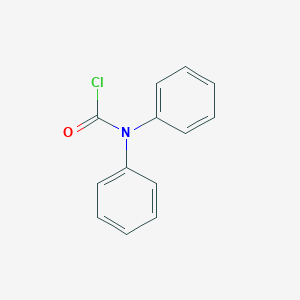
Diphenylcarbamyl chloride
Overview
Description
Diphenylcarbamyl chloride, also known as N,N-diphenylcarbamoyl chloride, is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a crystalline powder that ranges in color from beige to gray-green. This compound is primarily used in organic synthesis and has significant applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Diphenylcarbamyl chloride, also known as Carbamoyl chloride, diphenyl-, is a chemical compound with the formula C13H10ClNO . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that carbamoyl chlorides are typically used in organic synthesis as acylating agents . They can react with amines to form carbamates, which are used in a wide range of applications from pesticides to pharmaceuticals .
Mode of Action
Carbamoyl chlorides, such as this compound, are reactive due to the presence of the carbonyl group and the good leaving group (chloride). They can undergo nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles, forming carbamates, esters, and other products .
Biochemical Pathways
The products of its reactions, such as carbamates, can have various biological effects depending on their structure and the specific targets they interact with .
Pharmacokinetics
Its metabolism and excretion would depend on the specific reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound would depend on the specific reactions it undergoes and the products of these reactions. For example, if it reacts with an amine to form a carbamate, the effects could range from inhibition of acetylcholinesterase (in the case of certain carbamate pesticides) to sedative and hypnotic effects (in the case of certain carbamate drugs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, as well as the presence of other nucleophiles. Its stability can be affected by temperature, light, and moisture, as carbamoyl chlorides are generally sensitive to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylcarbamyl chloride can be synthesized through the reaction of diphenylamine with phosgene. The reaction typically occurs in an inert solvent such as benzene or toluene, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
C6H5NHC6H5+COCl2→C6H5N(COCl)C6H5+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where diphenylamine and phosgene are reacted under controlled conditions. The process requires careful handling of phosgene due to its toxic nature. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diphenylcarbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenylamine and hydrochloric acid.
Reduction: It can be reduced to diphenylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Ureas: Formed from reaction with amines
Carbamates: Formed from reaction with alcohols
Diphenylamine: Formed from hydrolysis or reduction.
Scientific Research Applications
Diphenylcarbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the synthesis of modified oligoribonucleotides.
Medicine: Utilized in the production of high-performance polyamides used in medical devices.
Industry: Applied in the manufacture of electrical switches for memory devices .
Comparison with Similar Compounds
- Diphenylcarbamic chloride
- N,N-Diphenylcarbamoyl chloride
- Diphenylchloroformamide
Comparison: Diphenylcarbamyl chloride is unique due to its high reactivity with nucleophiles and its ability to form a wide range of derivatives. Compared to similar compounds, it offers greater versatility in organic synthesis and has broader applications in various fields. Its reactivity is primarily attributed to the presence of the electron-withdrawing chlorine atom, which enhances the electrophilicity of the carbonyl carbon .
Properties
IUPAC Name |
N,N-diphenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKKRFABABBPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058885 | |
| Record name | Diphenylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylcarbamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
83-01-2 | |
| Record name | N,N-Diphenylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic chloride, N,N-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ209318B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diphenylcarbamyl chloride interact with chymotrypsin, and what are the downstream effects?
A1: this compound acts as a specific inhibitor of chymotrypsin, a serine protease. It irreversibly binds to the active site of the enzyme, forming a stable carbamate ester with the hydroxyl group of the serine residue. [, , ] This covalent modification prevents the enzyme from binding to its substrates and carrying out its catalytic function, effectively inactivating it. [, , ] This inhibition has been observed in various studies, including the excystation of Eimeria tenella, where this compound successfully inhibited the chymotrypsin-like enzyme responsible for the process. [, ] Similarly, it was used to characterize proteinase isoenzymes in Bacteroides nodosus, confirming their chymotrypsin-like activity due to their susceptibility to this compound inhibition. []
Q2: Can you provide the structural characterization of this compound?
A2:
Q3: How does the presence of ATP affect the interaction between this compound and aminoacyl-tRNA synthetases?
A3: Research indicates that ATP can protect certain aminoacyl-tRNA synthetases from inactivation by this compound. [] This protection suggests that this compound might target a lysine residue located within or near the ATP binding site of these enzymes. When ATP occupies the binding site, it could potentially hinder the access of this compound to the target lysine residue, thus preventing the irreversible inactivation.
Q4: Are there any known alternatives or substitutes for this compound in inactivating chymotrypsin?
A4: Yes, several other compounds are known to inhibit chymotrypsin. Research mentions a few alternatives like:
- Tosyl-L-phenylalanyl chloromethane (TPCK): This compound also acts as a specific inhibitor of chymotrypsin, similar to this compound. [, , ]
- Chymostatin: A microbial inhibitor that effectively inhibits chymotrypsin activity. [, ]
- Phenylmethane sulfonyl fluoride (PMSF): While not as specific as this compound or TPCK, PMSF is a serine protease inhibitor known to inactivate chymotrypsin. [, ]
Q5: What is the historical context and significance of this compound in enzyme research?
A5: While specific historical milestones weren't outlined in the provided papers, the research highlights this compound's early and continued importance in enzymology. Its use as a specific inhibitor of chymotrypsin has been instrumental in:
- Elucidating the mechanism of action of serine proteases: By specifically targeting the active site serine residue, this compound provided evidence for the crucial role of this residue in chymotrypsin's catalytic activity. [, ]
- Characterizing and classifying proteases: The sensitivity or resistance of various proteases to this compound inhibition has been a valuable tool for classifying them and distinguishing chymotrypsin-like enzymes from other protease families. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
